

Didesethyl Chloroquine Hydroxyacetamide chemical structure

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Compound of Interest

Compound Name:	<i>Didesethyl Chloroquine</i> <i>Hydroxyacetamide</i>
CAS No.:	1159977-30-6
Cat. No.:	B565008

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Technical Guide: Didesethyl Chloroquine Hydroxyacetamide

Chemical Characterization, Analytical Profiling, and Biological Context

Part 1: Executive Summary

Didesethyl Chloroquine Hydroxyacetamide (CAS: 1159977-30-6) is a specialized derivative within the 4-aminoquinoline pharmacophore family. Structurally, it represents the N-hydroxyacetylated modification of bidesethylchloroquine (the primary amine metabolite of chloroquine).

While often categorized as a high-purity impurity standard for Quality Control (QC) in pharmaceutical manufacturing, recent computational studies have elevated its profile as a ligand of interest in antiviral binding studies (e.g., Chikungunya and SARS-CoV-2 proteases). This guide provides a comprehensive technical breakdown of its structure, synthesis logic, analytical detection, and biological relevance.

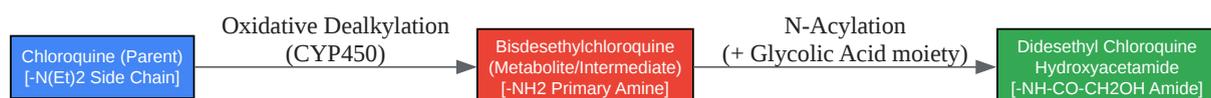
Part 2: Chemical Identity & Structural Logic Nomenclature and Classification

The colloquial name "**Didesethyl Chloroquine Hydroxyacetamide**" is a catalog designation. [1] For precise chemical engineering, the IUPAC nomenclature describes the molecule's assembly: a 7-chloroquinoline core linked to a pentyl side chain, terminated by a hydroxyacetamide moiety.

Property	Specification
Common Name	Didesethyl Chloroquine Hydroxyacetamide
IUPAC Name	N-(4-((7-chloroquinolin-4-yl)amino)pentyl)-2-hydroxyacetamide
CAS Number	1159977-30-6
Molecular Formula	C ₁₆ H ₂₀ ClN ₃ O ₂
Molecular Weight	321.80 g/mol
Parent Scaffold	4-Aminoquinoline
Key Functional Groups	Secondary amine (linker), Amide (terminal), Primary Alcohol (terminal)

Structural Hierarchy & Relationship

To understand this molecule, one must map its relationship to the parent drug, Chloroquine (CQ). CQ undergoes oxidative dealkylation to form Bisdesethylchloroquine (BDCQ). The subsequent acylation of BDCQ with a glycolic acid moiety yields the target compound.



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Figure 1: Structural evolution from the parent Chloroquine molecule to the Hydroxyacetamide derivative, highlighting the modification of the terminal nitrogen.

Part 3: Analytical Methodologies (LC-MS/MS)

Reliable detection of **Didesethyl Chloroquine Hydroxyacetamide**, particularly when differentiating it from isobaric metabolites or impurities, requires Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation Protocol (Plasma/Matrix)

Principle: Solid Phase Extraction (SPE) is preferred over protein precipitation to remove phospholipid interferences that suppress ionization in the quinoline region.

- Aliquoting: Transfer 100 μL of plasma into a clean Eppendorf tube.
- Internal Standard: Add 10 μL of deuterated standard (**Didesethyl Chloroquine Hydroxyacetamide-d4**, CAS: 1216956-86-3).
- Basification: Add 200 μL of 0.1 M Ammonium Hydroxide (pH \sim 10) to ensure the quinoline nitrogen is deprotonated, improving organic solubility.
- Extraction: Add 1 mL Methyl tert-butyl ether (MTBE). Vortex vigorously for 5 minutes.
- Separation: Centrifuge at 10,000 x g for 10 minutes at 4°C.
- Reconstitution: Evaporate the supernatant under nitrogen flow; reconstitute in 100 μL Mobile Phase A/B (90:10).

LC-MS/MS Parameters

The following parameters are derived from standard 4-aminoquinoline detection protocols, optimized for the polarity of the hydroxyacetamide group.

- Column: C18 Reverse Phase (e.g., Waters XBridge Phenyl or C18), 3.5 μm , 2.1 x 100 mm.
- Mobile Phase A: 0.1% Formic Acid in Water (Protonation source).
- Mobile Phase B: Acetonitrile (Organic modifier).
- Gradient: 10% B to 90% B over 8 minutes.
- Ionization: ESI Positive Mode (

).

MRM Transitions (Predicted): | Precursor Ion (

) | Product Ion (

) | Fragmentation Logic | | :--- | :--- | :--- | | 322.1 (

) | 179.1 | Cleavage of side chain (Quinoline core retention) | | 322.1 | 142.1 | Loss of hydroxyacetamide side chain fragment |

Part 4: Biological Relevance & Binding Affinity[4]

While primarily a chemical standard, **Didesethyl Chloroquine Hydroxyacetamide** has appeared in in silico docking studies regarding viral protease inhibition. Its structure offers a unique hydrogen-bonding profile compared to the lipophilic Chloroquine.

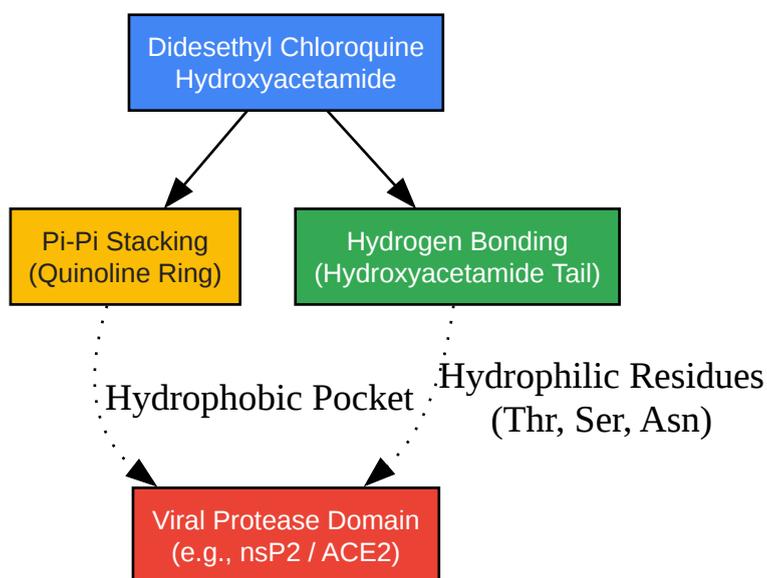
Binding Mechanism (In Silico Insights)

Research into Chikungunya virus (CHIKV) and SARS-CoV-2 has utilized this molecule to map binding pockets. The terminal hydroxyl group (

) and the amide carbonyl (

) provide hydrogen bond donors/acceptors that the parent Chloroquine lacks.

- Target: nsP2 protease (CHIKV) or ACE2 interfaces.
- Interaction: The hydroxyacetamide tail can anchor the molecule in hydrophilic pockets of the protein, potentially increasing residence time compared to the purely hydrophobic diethyl tail of Chloroquine.



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Figure 2: Theoretical binding mode interactions. The hydroxyacetamide group allows for specific H-bond interactions unavailable to the parent drug.

Part 5: Synthesis & Quality Control

For researchers synthesizing this compound for reference standards, the pathway involves the selective acylation of Bidesethylchloroquine.

Synthetic Route (Retrosynthesis)

- Starting Material: 4,7-Dichloroquinoline + 1,4-Diaminopentane

Bidesethylchloroquine (Intermediate).

- Acylation: Reaction of Bidesethylchloroquine with Glycolic Acid (or Glycolic anhydride/active ester).
- Coupling Agent: EDC/NHS or HATU is required to form the amide bond without affecting the secondary amine on the quinoline linker (steric hindrance usually protects the linker amine, but pH control is critical).

Impurity Profile (QC)

When purchasing or synthesizing this standard, verify purity against these common contaminants:

- Bisdesethylchloroquine: Unreacted precursor (Check for 264).
- O-Acyl Isomers: If the glycolic acid reacts at the hydroxyl group (polymerization).
- Chloroquine: Cross-contamination if using shared lines.

References

- MedChemExpress (MCE). (2024). **Didesethyl Chloroquine Hydroxyacetamide** - Product Analysis and Chemical Structure. Retrieved from
- BOC Sciences. (2024). Cletoquine and Chloroquine Derivatives: Impurity Standards and Metabolites. Retrieved from
- Sigma-Aldrich. (2024). **Didesethyl Chloroquine Hydroxyacetamide** Reference Standard (CAS 1159977-30-6). Retrieved from
- Kumar, R., et al. (2019).[2] Molecular docking studies of chloroquine and its derivatives against P23pro-zbd domain of chikungunya virus. ResearchGate.[3] Retrieved from
- National Institutes of Health (NIH). (2020). Pharmacology of Chloroquine and Hydroxychloroquine: Metabolite Structures.[4][5] PMC. Retrieved from

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Sources

- [1. pharmaffiliates.com](https://pharmaffiliates.com) [pharmaffiliates.com]
- [2. researchgate.net](https://researchgate.net) [researchgate.net]

- [3. researchgate.net \[researchgate.net\]](https://www.researchgate.net)
- [4. Pharmacology of Chloroquine and Hydroxychloroquine - PMC \[pmc.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov/31111111/)
- [5. Metabolism and Interactions of Chloroquine and Hydroxychloroquine with Human Cytochrome P450 Enzymes and Drug Transporters - PMC \[pmc.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov/31111111/)
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